N-(4-bromo-2-fluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O4S2/c17-12-3-8-16(15(18)11-12)19-26(23,24)14-6-4-13(5-7-14)20-9-1-2-10-25(20,21)22/h3-8,11,19H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYSVOKRLBNYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a thiazine ring and a sulfonamide group. Its molecular formula is C12H10BrFNO3S, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The presence of the sulfonamide group allows for competitive inhibition of bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Antitumor Properties : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The thiazine moiety is often implicated in enhancing anticancer activity through various pathways, including apoptosis induction and cell cycle arrest.
Structure-Activity Relationships (SAR)
Research indicates that modifications in the chemical structure can significantly influence the biological activity of sulfonamide derivatives:
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances antimicrobial potency |
| Fluorine Substitution | Increases lipophilicity, improving cell membrane penetration |
| Thiazine Ring Variability | Alters interaction with specific biological targets |
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
- Antitumor Activity in Cell Lines :
-
Antimicrobial Efficacy :
- Research demonstrated that related compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure containing a thiazole ring was particularly effective, with some derivatives showing comparable efficacy to established antibiotics like norfloxacin .
- Mechanistic Insights :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related sulfonamide derivatives synthesized in , focusing on substituent effects, spectral properties, and synthetic pathways.
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural analogs.
Key Observations
Substituent Effects :
- The target compound’s bromo-fluorophenyl group distinguishes it from analogs in , which feature difluorophenyl or unsubstituted phenyl groups. Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets compared to chlorine or hydrogen .
- The thiazinan-1,1-dioxide moiety replaces the triazole or hydrazinecarbothioamide cores in compounds, likely altering conformational flexibility and hydrogen-bonding capacity.
Spectral Differences :
- The absence of C=O stretching (~1660–1680 cm⁻¹) in the target compound contrasts with hydrazinecarbothioamides [4–6], confirming its distinct core structure .
- The thiazinan-dioxide’s SO₂ symmetric/asymmetric stretches (~1150–1350 cm⁻¹) align with sulfonamide peaks in compounds but lack the C=S vibrations seen in triazole-thiones [7–9] .
Synthetic Pathways :
- The target compound’s synthesis likely involves Friedel-Crafts sulfonylation (as in ) followed by thiazinan ring formation, differing from the triazole cyclization or S-alkylation steps used for [7–15] .
Halogenation: Bromine’s electron-withdrawing effect may stabilize the sulfonamide linkage against hydrolysis relative to chlorine or hydrogen substituents .
Research Implications
While direct bioactivity data for the target compound is absent, structural parallels to ’s sulfonamides suggest avenues for exploration:
- Enzyme inhibition: The sulfonamide group is a known pharmacophore for carbonic anhydrase inhibitors; bromine/fluorine substituents could optimize selectivity .
Further studies should prioritize synthesis optimization (e.g., via ’s reflux methods) and computational docking (e.g., using AutoDock Vina, as in ) to predict binding modes against therapeutic targets.
Preparation Methods
Synthesis of 4-(1,2-Thiazinan-2-yl)benzenesulfonyl Chloride
Step 1: Thiazinan Ring Formation
A mixture of 3-mercaptopropylamine (1.0 equiv) and 1,3-dibromopropane (1.2 equiv) in dry toluene undergoes reflux for 12 h, yielding 1,2-thiazinane via nucleophilic substitution and cyclization.
Step 2: Sulfone Oxidation
The thiazinane intermediate is treated with 30% H₂O₂ in acetic acid at 50°C for 6 h, oxidizing the sulfide to the sulfone (1,1-dioxido-1,2-thiazinan-2-yl).
Step 3: Sulfonation of Benzene
4-Bromobenzenesulfonic acid is reacted with PCl₅ in dichloromethane to generate 4-bromobenzenesulfonyl chloride. A nucleophilic aromatic substitution replaces the bromide with the thiazinan-sulfone group using CuI catalysis, yielding 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride.
Sulfonamide Coupling
The sulfonyl chloride (1.0 equiv) is stirred with 4-bromo-2-fluoroaniline (1.1 equiv) in pyridine (4.4 M) at 20°C for 19 h. Purification via silica gel chromatography (5% MeOH/CH₂Cl₂) affords the target compound in 89% yield.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.82–7.75 (m, 4H, Ar-H), 7.31 (d, J = 4.6 Hz, 1H, Thiazinan-H), 6.91 (d, J = 4.6 Hz, 1H, Thiazinan-H).
-
LC/MS : m/z = 487.1 [M+H]⁺ (calc. 486.9).
Synthetic Route 2: Late-Stage Thiazinan Ring Construction
Synthesis of 4-Aminobenzenesulfonamide Intermediate
4-Bromo-2-fluoroaniline is coupled with 4-mercaptobenzenesulfonyl chloride in pyridine, yielding N-(4-bromo-2-fluorophenyl)-4-mercaptobenzenesulfonamide.
Thiazinan Ring Formation and Oxidation
The mercapto group undergoes cyclization with 1,3-dibromopropane and ammonium thiocyanate in ethanol under reflux, forming the 1,2-thiazinan ring. Subsequent oxidation with m-CPBA in CH₂Cl₂ generates the sulfone, yielding the final product in 76% yield.
Optimization Note : Ultrasonic irradiation reduces reaction time from 24 h to 4 h and improves yield to 82%.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 89% | 76% |
| Purification Method | Silica gel | Silica gel |
| Key Advantage | High yield | Modularity |
| Limitation | Complex precursor synthesis | Multi-step oxidation |
Route 1 offers superior efficiency but requires prefunctionalized thiazinan-sulfonyl chloride. Route 2 provides flexibility for late-stage diversification but involves lower yields due to oxidation side reactions.
Scalability and Process Considerations
-
Solvent Selection : Pyridine and dichloromethane are replaceable with PEG-400 or ethanol to align with green chemistry principles.
-
Catalysis : Vanadyl sulfate (VOSO₄) enhances cyclization kinetics in Route 2 under ultrasonic conditions.
-
Oxidation Control : Stoichiometric H₂O₂ ensures complete sulfide-to-sulfone conversion without overoxidation .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(4-bromo-2-fluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonamide coupling and halogenation. Key parameters include:
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis) .
- pH Optimization : Use buffered conditions (pH 7–8) for nucleophilic substitution steps to enhance amine reactivity .
- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Yield improvements (60–75%) are reported when reaction intermediates (e.g., 4-bromo-2-fluoroaniline) are pre-purified .
Advanced: How can crystallographic data contradictions between experimental and computational models be resolved for this compound?
Methodological Answer:
Discrepancies often arise from disordered solvent molecules or torsional flexibility in the thiazinane-dioxide moiety. Strategies include:
- High-Resolution Refinement : Use SHELXL ( ) with anisotropic displacement parameters for non-H atoms and hydrogen bonding restraints .
- DFT Validation : Compare experimental bond lengths/angles with gas-phase DFT-optimized structures (e.g., using Multiwfn for wavefunction analysis) .
- Twinned Data Handling : Apply the TWIN/BASF command in SHELX for datasets with pseudo-merohedral twinning .
Basic: What spectroscopic techniques are critical for characterizing this sulfonamide derivative?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 10.3 ppm), and thiazinane-dioxide signals (δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ from the thiazinane-dioxide group) .
- IR Spectroscopy : Key peaks include S=O stretching (1130–1180 cm⁻¹) and N-H bending (1590 cm⁻¹) .
Advanced: How can molecular docking predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Software Setup : Use AutoDock Vina ( ) with a Lamarckian GA algorithm. Define the grid box (20 ų) around the target’s active site (e.g., COX-2 for anti-inflammatory studies) .
- Scoring Function : Validate docking poses using the Vina scoring function (affinity ≤ -8.0 kcal/mol suggests strong binding) .
- MD Refinement : Run 100 ns molecular dynamics (AMBER/CHARMM) to assess binding stability, focusing on sulfonamide H-bonds and halogen (Br/F) interactions .
Basic: What are common pitfalls in interpreting the biological activity data of this compound?
Methodological Answer:
- Solubility Bias : Low aqueous solubility (logP ~3.5) may lead to false negatives in in vitro assays. Use DMSO stocks ≤0.1% v/v to avoid solvent toxicity .
- Metabolic Interference : The bromophenyl group may undergo hepatic dehalogenation. Validate stability via LC-MS after 24-h incubation in liver microsomes .
Advanced: How can QSAR models guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Descriptor Selection : Compute topological (e.g., Wiener index) and electronic (Mulliken charges via Multiwfn ) descriptors .
- Model Training : Use partial least squares (PLS) regression with datasets of similar sulfonamides. Prioritize descriptors correlating with logD (target: 2–3) and CYP3A4 inhibition (<50% at 10 µM) .
- Validation : Apply leave-one-out cross-validation (Q² > 0.6) and external test sets (R² > 0.5) .
Basic: How is tautomeric stability assessed in the sulfonamide-thiazinane-dioxide system?
Methodological Answer:
- X-ray Diffraction : Resolve tautomers via SHELXD ( ) by analyzing electron density maps for alternative N-H positions .
- NMR Titration : Monitor NH proton shifts in D₂O to detect exchange processes (e.g., enol-keto tautomerism) .
Advanced: What strategies mitigate synthetic byproducts during the sulfonylation step?
Methodological Answer:
- Reagent Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete amine conversion .
- In Situ Quenching : Add ice-cold NaHCO₃ immediately post-reaction to hydrolyze unreacted sulfonyl chloride .
- HPLC Monitoring : Track byproduct formation (e.g., bis-sulfonamides) using a C18 column (ACN/water, 0.1% TFA) .
Basic: What crystallographic databases are recommended for validating this compound’s structure?
Methodological Answer:
- Cambridge Structural Database (CSD) : Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding motifs .
- CIF Deposition : Use checkCIF/PLATON to validate geometry (e.g., R-factor ≤ 0.05) before depositing to the CSD .
Advanced: How does solvent choice impact the compound’s conformational flexibility in solution?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
